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The study of influenza virus pathogenesis and the evaluation of novel antiviral therapies and
vaccines necessitate advanced methodologies that permit the real-time, non-invasive
visualization of viral replication dynamics within a living host. In vivo imaging technologies have
emerged as powerful tools to achieve this, providing unprecedented insights into the spatial
and temporal progression of infection. This document provides detailed application notes and
protocols for the use of bioluminescence imaging (BLI), two-photon microscopy, and positron
emission tomography (PET) to monitor influenza virus replication in vivo.

Bioluminescence Imaging (BLI) for Whole-Body
Viral Load Assessment

Bioluminescence imaging is a highly sensitive technique that allows for the non-invasive
tracking of viral spread and load in real-time throughout the course of an infection in small
animal models.[1][2] This is achieved by utilizing replication-competent influenza viruses that
have been engineered to express a luciferase reporter gene.[3][4]

Quantitative Data Summary

A strong correlation has been established between the bioluminescent signal and the viral titer
in the lungs of infected animals, validating BLI as a reliable method for quantifying viral load
non-invasively.[3][5][6]
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Experimental Protocols

Protocol 1: Generation of Luciferase-Expressing Influenza A Virus

This protocol describes the generation of a replication-competent influenza A virus expressing

a luciferase reporter gene, such as NanoLuc (NLuc) or Gaussia luciferase (GLuc).[3][4] This is

typically achieved by incorporating the luciferase gene into one of the viral segments, often with

a self-cleaving 2A peptide to ensure proper protein expression.
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¢ Plasmid Construction:

o

Obtain reverse genetics plasmids for the desired influenza A virus strain (e.g., A/Puerto
Rico/8/34).

o Design a construct to insert the luciferase gene (e.g., NLuc) into a viral segment. The PA
segment is a common choice.[4] The insertion is often engineered with a P2A self-cleaving
peptide sequence to link the reporter to the viral protein.

o Synthesize the modified gene segment and clone it into the appropriate reverse genetics
plasmid.

o Verify the sequence of the final plasmid construct.

¢ Virus Rescue:

[¢]

Co-transfect a co-culture of 293T and MDCK cells with the eight influenza virus reverse
genetics plasmids (one of which is the modified reporter plasmid).

[¢]

Use a suitable transfection reagent and follow standard protocols.

Incubate the cells at 37°C in a 5% CO2 incubator.

[e]

[e]

After 48-72 hours, harvest the supernatant containing the rescued reporter virus.

» Virus Amplification and Titer Determination:

[¢]

Amplify the rescued virus by infecting MDCK cells.

[¢]

Harvest the supernatant after 48-72 hours.

[e]

Determine the viral titer using a standard plaque assay or a TCID50 assay.[3]

o

Confirm the expression and activity of the luciferase reporter by performing a luciferase
assay on infected cell lysates or supernatant.[8]

Protocol 2: In Vivo Bioluminescence Imaging of Influenza Infection in Mice
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This protocol details the procedure for non-invasively imaging influenza virus replication in a
mouse model using a luciferase-expressing reporter virus.[2][4]

e Animal Infection:
o Anesthetize 4-6 week old female BALB/c mice using isoflurane.[8]

o Intranasally inoculate the mice with a defined dose of the luciferase reporter influenza
virus in a small volume (e.g., 25-50 pL).[4][8]

o Monitor the mice daily for weight loss and clinical signs of infection.

o Substrate Administration and Imaging:

[e]

At desired time points post-infection, anesthetize the mice with isoflurane.

o

Prepare the luciferase substrate (e.g., Nano-Glo substrate diluted 1:20 in PBS).[2]

[¢]

Inject the substrate retro-orbitally (approximately 100 uL).[2]

[e]

Immediately place the mouse in an in vivo imaging system (IVIS) chamber.

e Image Acquisition and Analysis:

o

Acquire bioluminescence images for a set duration (e.g., 5 minutes).[2]
o Maintain anesthesia throughout the imaging process.

o Use the accompanying software to quantify the bioluminescent signal from a defined
region of interest (e.g., the chest cavity). The signal is typically expressed in photons per
second per square centimeter per steradian (p/s/cm?/sr).[2]

o For terminal studies, lungs can be harvested post-imaging to correlate the
bioluminescence signal with viral titers determined by plaque assay.[3]

Workflow Diagram
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Caption: Workflow for in vivo bioluminescence imaging of influenza.
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Two-Photon Microscopy for Cellular-Level Dynamics

Two-photon microscopy provides high-resolution, deep-tissue imaging capabilities, enabling
the visualization of dynamic cellular processes in the lungs of living animals during influenza
infection.[9][10] This technique is invaluable for studying virus-host interactions, immune cell
trafficking, and the direct cytopathic effects of the virus at a single-cell level.[11]

Quantitative Data Summary

Two-photon microscopy allows for the quantification of various parameters related to cellular
motility and physiological changes in the infected lung.

Parameter H5N1 Infection  PRS8 Infection Control Reference
Neutrophil
. [11]
Motility
Mean Velocity
) Decreased Decreased ~5-6 [11]
(Um/min)
Arrest Coefficient  Increased Increased ~0.2-0.3 [11]
Physiological
Yy g [11]
Changes
Blood Flow
Reduced Reduced Normal [11]
Speed
Pulmonary
N Increased Increased Low [11]
Permeability

Experimental Protocols

Protocol 3: Intravital Two-Photon Microscopy of the Influenza-Infected Mouse Lung

This protocol outlines the surgical preparation and imaging procedure for visualizing influenza
virus replication and the host immune response in the lungs of live mice.[9][10]

e Animal Preparation and Infection:
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o Use transgenic reporter mice (e.g., CD11c-YFP mice to visualize dendritic cells) or label
specific cell populations with fluorescent dyes.[10][12]

o Infect mice intranasally with a fluorescently labeled influenza virus (e.g., expressing RFP
or GFP).[11][12]

o At the desired time post-infection, anesthetize the mouse.

e Surgical Procedure:

o Perform a tracheostomy and intubate the mouse for mechanical ventilation. This stabilizes
the lungs for imaging.[10]

o Create a thoracic imaging window by making a small incision in the chest wall and
applying suction to gently immobilize a small area of the lung against a coverslip.[9]

e Two-Photon Imaging:

o

Place the mouse on the stage of a two-photon microscope equipped with a water-
immersion objective.

o

Maintain the animal's body temperature.

[¢]

Use appropriate laser excitation wavelengths to visualize the fluorescently labeled virus,
host cells, and anatomical structures (e.g., collagen via second-harmonic generation).[12]

[¢]

Acquire time-lapse (4D) images to track cellular movements and interactions.
e Image Analysis:

o Use image analysis software (e.g., Imaris, Fiji) to track the movement of individual cells
and quantify parameters such as velocity, displacement, and arrest coefficient.

o Analyze changes in vascular permeability by measuring the extravasation of intravenously
injected fluorescent dextran.[11]

Workflow Diagram
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Caption: Workflow for two-photon intravital lung imaging.

Positron Emission Tomography (PET) for
Inflammation and Metabolic Activity

PET is a molecular imaging technique that can be used to assess the metabolic activity and
inflammation in the lungs during influenza infection.[13] While not directly imaging viral
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replication, it provides a quantitative measure of the host response to the virus. The most

commonly used radiotracer is [18F]fluoro-2-deoxy-d-glucose (FDG), which is taken up by

metabolically active cells, including activated immune cells.[14]

Quantitative Data Summary

PET imaging data is often quantified using the Standardized Uptake Value (SUV), which

reflects the tissue concentration of the radiotracer.

Condition Tissue Mean SUVmax Reference
H1N1-infected patient  Lung (consolidated

, 11.2 [15]
with ARDS areas)
H1N1-infected patient Lun round-glass

. P 9 (ground-g 6.8 [25]
with ARDS opacities)
Patients with
Idiopathic Pulmonary Lung 29+/-1.1 [16]
Fibrosis
Post-influenza ) Variable, can be

Axillary Lymph Nodes [17]

vaccination

elevated

Experimental Protocol

Protocol 4: FDG-PET Imaging of Lung Inflammation in Influenza-Infected Ferrets

Ferrets are a highly relevant model for human influenza infection.[13] This protocol describes

the use of FDG-PET to monitor lung inflammation.

¢ Animal Infection and Preparation:

o Infect ferrets with a relevant influenza virus strain.

o At the desired time post-infection, fast the animals for at least 6 hours to reduce

background FDG uptake.

o Anesthetize the ferret.
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» Radiotracer Injection and Uptake:
o Administer a dose of [18F]FDG intravenously.

o Allow for an uptake period of approximately 60 minutes, during which the animal should be
kept warm and anesthetized.

e PET/CT Imaging:
o Position the ferret in a PET/CT scanner.
o Perform a CT scan for anatomical localization and attenuation correction.
o Acquire PET data over the thoracic region.
o Data Analysis:
o Reconstruct the PET images and co-register them with the CT images.
o Draw regions of interest (ROIs) over the lungs and other relevant tissues.

o Calculate the SUVmax and SUVmean for each ROI to quantify the degree of
inflammation.

Logical Relationship Diagram
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Caption: Logical flow from influenza replication to PET signal.

These advanced in vivo imaging techniques provide complementary information for a
comprehensive understanding of influenza virus infection, from whole-body viral dynamics to
cellular interactions and the host inflammatory response. The provided protocols and data
summaries serve as a valuable resource for researchers aiming to implement these powerful
methodologies in their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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